molecular formula C12H8F2O B11897199 2-(Difluoromethyl)naphthalene-3-carboxaldehyde

2-(Difluoromethyl)naphthalene-3-carboxaldehyde

Cat. No.: B11897199
M. Wt: 206.19 g/mol
InChI Key: HVFXAIHOZQBMBB-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)naphthalene-3-carboxaldehyde is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a difluoromethyl group attached to the second carbon of the naphthalene ring and a carboxaldehyde group attached to the third carbon. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)naphthalene-3-carboxaldehyde can be achieved through several methods. One common approach involves the difluoromethylation of naphthalene derivatives. This process typically uses reagents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the difluoromethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions using specialized equipment to ensure the purity and yield of the product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)naphthalene-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)naphthalene-3-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)naphthalene-3-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The difluoromethyl group can influence the compound’s reactivity and stability, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)naphthalene-3-carboxaldehyde is unique due to the presence of both the difluoromethyl and carboxaldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

IUPAC Name

3-(difluoromethyl)naphthalene-2-carbaldehyde

InChI

InChI=1S/C12H8F2O/c13-12(14)11-6-9-4-2-1-3-8(9)5-10(11)7-15/h1-7,12H

InChI Key

HVFXAIHOZQBMBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)C(F)F

Origin of Product

United States

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